1,2,3-TRIMETHOXY-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHOXY}BENZENE
Overview
Description
1,2,3-TRIMETHOXY-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHOXY}BENZENE is an organic compound characterized by its complex structure, which includes multiple methoxy groups and an allyloxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-TRIMETHOXY-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHOXY}BENZENE typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the alkylation of 1,2,3-trimethoxybenzene with an appropriate allyloxybenzyl halide under basic conditions. The reaction is usually carried out in the presence of a phase-transfer catalyst to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3-TRIMETHOXY-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHOXY}BENZENE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The allyloxy group can be reduced to an alkyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alkylated derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
1,2,3-TRIMETHOXY-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHOXY}BENZENE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3-TRIMETHOXY-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHOXY}BENZENE involves its interaction with various molecular targets. The methoxy and allyloxy groups can participate in hydrogen bonding and hydrophobic interactions with enzymes and receptors, modulating their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trimethoxybenzene: A simpler analog with three methoxy groups on the benzene ring.
1,3,5-Trimethoxybenzene: Another analog with methoxy groups in different positions on the benzene ring.
5-Allyl-1,2,3-trimethoxybenzene: A closely related compound with an allyl group instead of an allyloxy group
Uniqueness
1,2,3-TRIMETHOXY-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHOXY}BENZENE is unique due to the presence of both allyloxy and methoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,2,3-trimethoxy-5-[(3-methoxy-4-prop-2-enoxyphenyl)methoxy]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-6-9-25-16-8-7-14(10-17(16)21-2)13-26-15-11-18(22-3)20(24-5)19(12-15)23-4/h6-8,10-12H,1,9,13H2,2-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYTUGCRHJHRRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)OCC2=CC(=C(C=C2)OCC=C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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